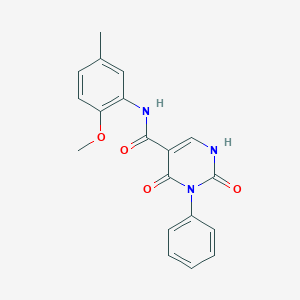

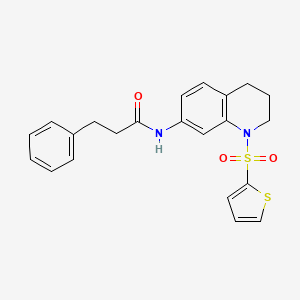

![molecular formula C24H25FN4OS B2498382 5-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-Fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-on CAS No. 1358527-02-2](/img/structure/B2498382.png)

5-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-1-ethyl-6-[(4-Fluorophenyl)methyl]-3-methyl-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-on

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives often involves multi-step chemical reactions, starting from basic pyrazolo or pyrimidine compounds. These syntheses may involve condensation reactions, cyclization steps, and modifications to introduce specific functional groups, such as fluorobenzyl or dimethylbenzylthio groups (Taylor & Patel, 1992).

Molecular Structure Analysis

Molecular structure determination of pyrazolo[4,3-d]pyrimidin derivatives is crucial for understanding their chemical behavior and potential biological activity. Techniques like X-ray crystallography and NMR spectroscopy are commonly used. For instance, crystal structure analyses reveal the planarity of the pyrimidine ring and its substituents, which is important for the molecule's reactivity and interaction with biological targets (Wu et al., 2005).

Chemical Reactions and Properties

Pyrazolo[4,3-d]pyrimidin-7(6H)-one derivatives undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution, depending on the functional groups present. These reactions are pivotal for further modifications and enhancements of the molecule's biological activities. The presence of a fluorobenzyl group can particularly influence the electron distribution within the molecule, affecting its reactivity (Eleev, Kutkin, & Zhidkov, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal structure, are essential for the formulation and application of these compounds. The introduction of specific substituents like the 2,5-dimethylbenzylthio and 4-fluorobenzyl groups can significantly alter these properties, potentially enhancing the compound's applicability in various domains (Abdellatif et al., 2014).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the compound's behavior in chemical reactions and biological systems. The structural elements of the compound, such as the pyrazolo[4,3-d]pyrimidin core and its substituents, dictate these properties. Understanding these aspects is crucial for the compound's application in synthesis and potential therapeutic uses (Mkrtchyan & Noravyan, 2006).

Wissenschaftliche Forschungsanwendungen

Antivirale Aktivität

Indolderivate wurden auf ihr antivirales Potenzial untersucht. Insbesondere zeigten 6-Amino-4-substituierte Alkyl-1H-Indol-2-substituierte Carboxylatderivate eine inhibitorische Aktivität gegen Influenza A, wobei die Verbindung Methyl-6-Amino-4-Isobutoxy-1H-Indol-2-Carboxylat vielversprechende Ergebnisse zeigte . Darüber hinaus zeigten 4-Alkyl-1-(5-Fluor-3-Phenyl-1H-Indol-2-carbonyl)Thiosemicarbazid-Derivate eine potente antivirale Aktivität gegen Coxsackie B4-Virus .

Entzündungshemmende Eigenschaften

Thiophenhaltige Verbindungen, wie z. B. solche, die von Indol abgeleitet sind, haben entzündungshemmende Wirkungen gezeigt. Beispielsweise wirkt 1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-Hydroxyharnstoff als entzündungshemmendes Mittel .

Anti-HIV-Aktivität

Indolderivate wurden als Anti-HIV-Mittel untersucht. Zum Beispiel berichteten Kasralikar et al. über eine Reihe neuartiger Indolyl- und Oxochromenylxanthenon-Derivate mit molekularen Docking-Studien als Anti-HIV-1-Mittel .

Antituberkulose-Potenzial

Die strukturellen Merkmale der Verbindung machen sie zu einem interessanten Kandidaten für die Antituberkuloseforschung. Derivate von Indol wurden auf ihre in-vitro-Antituberkulose-Aktivität gegen Mycobacterium tuberculosis (MTB) und Mycobacterium bovis (BCG) untersucht . Weitere Studien könnten ihre Wirksamkeit bei der Bekämpfung der Tuberkulose aufklären.

Eigenschaften

IUPAC Name |

5-[(2,5-dimethylphenyl)methylsulfanyl]-1-ethyl-6-[(4-fluorophenyl)methyl]-3-methylpyrazolo[4,3-d]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25FN4OS/c1-5-29-22-21(17(4)27-29)26-24(31-14-19-12-15(2)6-7-16(19)3)28(23(22)30)13-18-8-10-20(25)11-9-18/h6-12H,5,13-14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGMVFUPSFNYQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC=C(C=C3)F)SCC4=C(C=CC(=C4)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25FN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

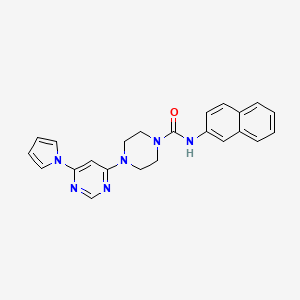

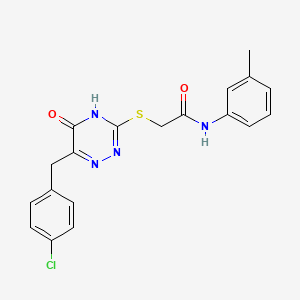

![4-(3,5-Dimethylpyrazol-1-yl)-2-methyl-6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]pyrimidine](/img/structure/B2498304.png)

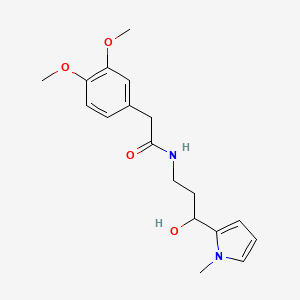

![(E)-N-[4-(2,6-Difluorophenyl)butan-2-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2498313.png)

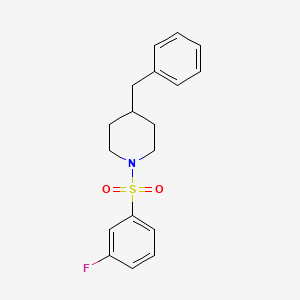

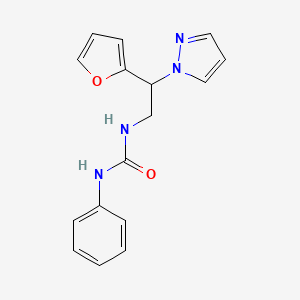

![Methyl ({5-[3-(azepan-1-ylsulfonyl)phenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate](/img/structure/B2498318.png)

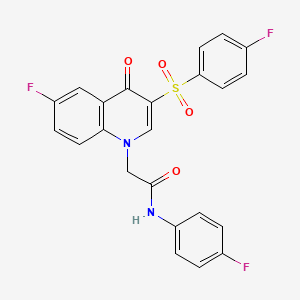

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methylbutyl)acetamide](/img/structure/B2498319.png)

![[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] (E)-3-[5-chloro-1-[(3-methoxyphenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoate](/img/structure/B2498320.png)

![7-Methylspiro[1,2-dihydroindene-3,2'-oxirane]](/img/structure/B2498322.png)